Benzo[b]thiophene, 3-(methylthio)-
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Description
Benzo[b]thiophene, 3-(methylthio)- is a useful research compound. Its molecular formula is C9H8S2 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
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Biological Activity
Benzo[b]thiophene, 3-(methylthio)- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of Biological Activities
Benzo[b]thiophene derivatives, including 3-(methylthio)-, exhibit a wide range of biological activities:
- Antimicrobial : Effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
- Anticancer : Demonstrated potential in inhibiting tumor growth through various mechanisms.
- Anti-inflammatory : Showed efficacy in reducing inflammation in experimental models.
- Antiviral and Antifungal : Exhibited activity against several viral and fungal pathogens.
Synthesis of Benzo[b]thiophene, 3-(methylthio)-
The synthesis of this compound typically involves the intramolecular cyclization of 2-alkynylanisoles or sulfides using reagents like DMSO and SOCl₂. This method allows for the efficient formation of the benzo[b]thiophene core while introducing the methylthio group at the 3-position.
Synthesis Methodology
The following table summarizes key synthetic routes for benzo[b]thiophene derivatives:
Antimicrobial Activity
A study evaluated the antimicrobial properties of benzo[b]thiophene acylhydrazones against multidrug-resistant strains. The compound exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against S. aureus strains resistant to methicillin and daptomycin, indicating significant antimicrobial potential .
Anticancer Activity
Research has shown that benzo[b]thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been tested for their ability to induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance anticancer efficacy .
Case Studies
- Antimicrobial Efficacy Against S. aureus
- Anticancer Potential
Structure-Activity Relationships (SAR)
The SAR studies of benzo[b]thiophene derivatives have identified key functional groups that enhance biological activity:
- Methylthio Group : Contributes to increased solubility and bioavailability.
- Substituents on the Benzene Ring : Electron-donating groups generally enhance activity against microbial pathogens.
Properties
CAS No. |
22316-03-6 |
---|---|
Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
3-methylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C9H8S2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
HWYAMLASZGUXGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.